5-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine
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Overview
Description
The compound 5-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a complex organic molecule that features a pyridazine core substituted with a piperazine ring and a pyrrolidine ring The presence of a sulfonyl group attached to the piperazine ring and the dimethoxyphenyl group adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethoxybenzenesulfonyl chloride, piperazine, and pyrrolidine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings and the piperazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and sulfoxides.
Reduction: Sulfides and demethylated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple binding sites.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It has potential as an inhibitor of enzymes due to its structural complexity.
Receptor Binding: The compound can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: It is a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Anticancer Research: Its ability to interact with cellular pathways makes it a potential anticancer agent.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic properties.
Agriculture: It may be explored for use in agrochemicals due to its bioactivity.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It targets enzymes and receptors involved in critical biological pathways.
Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or growth factors.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(Phenylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine
- 5-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(morpholin-1-yl)pyridazine
Uniqueness
- Structural Features : The presence of both the dimethoxyphenyl and pyrrolidinyl groups makes it unique compared to other similar compounds.
- Bioactivity : Its specific substitutions confer unique biological activities, making it a valuable compound for research.
5-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine , covering its synthesis, reactions, applications, and mechanisms of action
Properties
IUPAC Name |
5-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-pyrrolidin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-28-18-6-5-17(14-19(18)29-2)30(26,27)25-11-9-23(10-12-25)16-13-20(22-21-15-16)24-7-3-4-8-24/h5-6,13-15H,3-4,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWRVDFOKKRFOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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